Sodium docosyl sulfate

Übersicht

Beschreibung

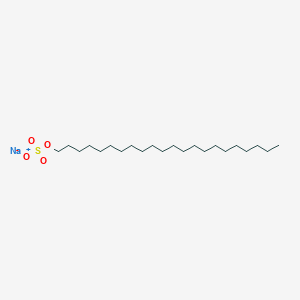

Sodium docosyl sulfate is an anionic surfactant with the chemical formula C22H45NaO4S. It is a sodium salt of docosyl sulfate, which is a long-chain fatty alcohol sulfate. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it highly effective in reducing surface tension and forming micelles, which are essential for its use in detergents, emulsifiers, and foaming agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium docosyl sulfate is typically synthesized through the sulfation of docosanol (a 22-carbon fatty alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:

Sulfation: Docosanol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form docosyl sulfate. [ \text{C22H45OH} + \text{SO3} \rightarrow \text{C22H45OSO3H} ]

Neutralization: The resulting docosyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce this compound. [ \text{C22H45OSO3H} + \text{NaOH} \rightarrow \text{C22H45OSO3Na} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where docosanol is continuously fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide in a separate reactor. The final product is purified and dried to obtain this compound in its solid form.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium docosyl sulfate primarily undergoes the following types of reactions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form docosanol and sulfuric acid. [ \text{C22H45OSO3Na} + \text{H2O} \rightarrow \text{C22H45OH} + \text{H2SO4} + \text{NaOH} ]

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and heat.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Major Products Formed:

Hydrolysis: Docosanol and sulfuric acid.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Protein Analysis and Electrophoresis

Sodium docosyl sulfate is primarily utilized in protein biochemistry for denaturing proteins, which allows for their analysis via techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method separates proteins based on their molecular weight by disrupting their secondary and tertiary structures, ensuring uniform migration through the gel matrix .

- Key Features of SDS-PAGE:

- Denaturation of proteins.

- Separation based on molecular weight.

- Analysis of protein size and purity.

1.2 Nucleic Acid Extraction

In addition to protein applications, this compound is instrumental in nucleic acid extraction protocols. Its detergent properties facilitate cell lysis and the solubilization of cellular components, which is critical for extracting DNA and RNA for various molecular biology applications, including PCR and Southern blotting .

Material Science Applications

2.1 Ultrastable Foams

Recent studies have demonstrated that this compound can be used to create ultrastable foams by incorporating salts like NaCl or KCl. The addition of these salts precipitates the surfactant on bubble surfaces, significantly enhancing foam stability. This property could lead to innovative applications in materials science, particularly in developing stable foams for industrial uses .

- Benefits of Ultrastable Foams:

- Indefinite stability under specific conditions.

- Potential applications in packaging and insulation materials.

Case Studies and Research Findings

3.1 Protein Folding Studies

A comparative study on the effects of this compound on human ubiquitin revealed that at high temperatures and concentrations, SDS can induce complete protein unfolding. This finding is crucial for understanding protein folding mechanisms and has implications for structural biology research .

3.2 Applications in Microbiology

This compound has also been shown to enhance microbial resistance mechanisms. For example, it was found to induce systemic protection in soybean plants against various diseases when used with specific microbial strains . This highlights its potential role in agricultural biotechnology.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biochemistry | SDS-PAGE for protein analysis | Accurate size determination |

| Molecular Biology | Nucleic acid extraction | Effective cell lysis |

| Material Science | Creation of ultrastable foams | Long-lasting stability |

| Microbiology | Inducing plant disease resistance | Enhances systemic protection |

Wirkmechanismus

Sodium docosyl sulfate exerts its effects primarily through its surfactant properties. Its amphiphilic nature allows it to reduce surface tension and form micelles. In biological systems, it disrupts cell membranes by inserting its hydrophobic tail into the lipid bilayer, leading to cell lysis. This property is utilized in various applications, including protein extraction and antimicrobial formulations.

Vergleich Mit ähnlichen Verbindungen

Sodium dodecyl sulfate: A shorter-chain analog with 12 carbon atoms. It is also an anionic surfactant with similar properties but is less hydrophobic compared to sodium docosyl sulfate.

Sodium laureth sulfate: An ethoxylated version of sodium dodecyl sulfate, which has additional ethylene oxide units, making it more hydrophilic and milder on the skin.

Sodium myreth sulfate: Similar to sodium laureth sulfate but derived from myristyl alcohol (14 carbon atoms).

Uniqueness of this compound: this compound’s longer carbon chain (22 carbon atoms) makes it more hydrophobic and effective in forming stable micelles. This property enhances its ability to solubilize hydrophobic compounds and disrupt lipid membranes, making it particularly useful in applications requiring strong surfactant properties.

Biologische Aktivität

Sodium docosyl sulfate (SDS) is a long-chain alkyl sulfate that has garnered attention for its biological activity, particularly in the fields of biochemistry and molecular biology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications based on recent research findings.

Overview of this compound

This compound is an anionic surfactant, similar to sodium dodecyl sulfate (SDS), but with a longer carbon chain. Its chemical structure allows it to interact with biological membranes and proteins, making it a subject of interest for studies related to protein denaturation, cell membrane disruption, and antimicrobial activity.

-

Protein Denaturation :

- This compound disrupts the secondary and tertiary structures of proteins, leading to denaturation. This property is utilized in various biochemical assays, including electrophoresis.

- A study demonstrated that SDS can induce unfolding in proteins like bovine serum albumin (BSA) and human ubiquitin, affecting their functional properties .

-

Cell Membrane Interaction :

- The surfactant's long hydrophobic tail allows it to insert into lipid bilayers, altering membrane permeability. This can lead to cell lysis at higher concentrations.

- Research indicates that prolonged exposure to SDS enhances penetration into human skin models, suggesting potential applications in drug delivery systems or cosmetic formulations .

- Antimicrobial Properties :

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Baculovirus Activity Enhancement :

A study examined the impact of sodium dodecyl sulfate on baculoviral biological activity, noting that concentrations above 1% significantly reduced virus efficacy while maintaining optimal extraction conditions at lower concentrations . -

Skin Penetration Studies :

Research using radiolabeled sodium dodecyl sulfate showed that its penetration into human skin increased with prolonged exposure and higher concentrations, indicating its potential as a permeation enhancer for topical formulations . -

Food Safety Applications :

In food microbiology, sodium dodecyl sulfate combined with levulinic acid was effective in reducing microbial loads on food products, demonstrating its potential as a sanitizer in food safety protocols .

Eigenschaften

CAS-Nummer |

13177-50-9 |

|---|---|

Molekularformel |

C22H46NaO4S |

Molekulargewicht |

429.7 g/mol |

IUPAC-Name |

sodium;docosyl sulfate |

InChI |

InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25); |

InChI-Schlüssel |

NTLFPEHODKPXCC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

13177-50-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.